molecular formula C13H12N4O4S B2905325 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate CAS No. 478046-24-1

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate

Cat. No.: B2905325
CAS No.: 478046-24-1
M. Wt: 320.32
InChI Key: FYOKLFKGPNOYCG-UHFFFAOYSA-N
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Description

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate is a heterocyclic compound featuring a fused triazolopyridazine core substituted with a methyl group at position 6 and a 4-methoxybenzenesulfonate ester at position 6. The 4-methoxybenzenesulfonate group enhances solubility and may influence target binding through steric and electronic effects.

Properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-9-7-12(13-15-14-8-17(13)16-9)21-22(18,19)11-5-3-10(20-2)4-6-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOKLFKGPNOYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)OS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazolopyridazine core.

    Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Bromosporine (Ethyl (3-methyl-6-(4-methyl-3-(methylsulfonamido)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate)

  • Key Differences : Bromosporine replaces the 4-methoxybenzenesulfonate group with a carbamate (ethyl-O-C(=O)-NH-) moiety and includes a methylsulfonamido-substituted phenyl ring.
  • Pharmacological Activity: Bromosporine is a promiscuous bromodomain inhibitor with nanomolar affinity for BET proteins (e.g., BRD4), validated via crystallographic docking studies .
  • Synthetic Pathway : Synthesized via Suzuki-Miyaura coupling and carbamate formation, differing from the sulfonate esterification likely required for the target compound .

Tert-Butyl (6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate (Intermediate 7)

  • Key Differences : Features a tert-butyl carbamate group and chlorine at position 6 instead of the sulfonate ester.
  • Utility : Serves as a precursor for bromosporine-like derivatives, highlighting the versatility of the triazolopyridazine core in medicinal chemistry .

Pyridazine and Isoxazole Derivatives

I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate)

  • Core Structure : Pyridazine instead of triazolopyridazine.
  • Substituents: A phenethylamino-benzoate group, contrasting with the sulfonate ester.
  • Activity : Pyridazine derivatives in this series exhibit varied kinase inhibition profiles, underscoring the impact of core heterocycle choice on target selectivity .

I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate)

  • Core Structure : Isoxazole ring fused to pyridazine.
  • Substituents : Thioether linkage instead of sulfonate ester.
  • Pharmacokinetics : The thioether group may enhance metabolic stability compared to sulfonate esters .

Triazole-Based Antidiabetic Agents

6-Methyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepine-8(9H)-thiones

  • Core Structure : Triazolotriazepine instead of triazolopyridazine.
  • Activity : Demonstrates potent α-glucosidase inhibition (IC₅₀ < 1 µM), outperforming acarbose in molecular docking studies. The triazepine ring confers distinct conformational flexibility .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity Reference
Target Compound Triazolopyridazine 6-Methyl, 8-(4-methoxybenzenesulfonate) Not provided Inferred kinase/BET modulation N/A
Bromosporine Triazolopyridazine 3-Methyl, 8-carbamate, phenyl-sulfonamide 404.45 BET inhibition (IC₅₀ ~ 50 nM)
I-6232 Pyridazine Phenethylamino-benzoate Not provided Kinase inhibition
6-Methyl-7H-triazolotriazepine-8-thione Triazolotriazepine Thione group Not provided α-Glucosidase inhibition

Research Implications

The structural diversity among triazolopyridazine derivatives underscores the importance of substituent engineering for target specificity. For example:

  • Sulfonate vs. Carbamate : Sulfonate esters (target compound) may improve aqueous solubility but reduce membrane permeability compared to carbamates (bromosporine) .
  • Core Heterocycle : Triazolopyridazine derivatives exhibit broader epigenetic activity compared to pyridazine or isoxazole analogs, likely due to enhanced π-π stacking with protein targets .

Future studies should prioritize synthesizing the target compound and evaluating its activity against BET proteins or kinases, leveraging established protocols for related triazolopyridazines .

Biological Activity

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate (CAS No. 478046-24-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanism of action, and therapeutic potential based on recent studies.

  • Molecular Formula : C13H12N4O4S
  • Molecular Weight : 320.32 g/mol
  • Structural Features : The compound features a triazolo-pyridazine core that is known for its diverse biological activities.

Cytotoxicity

Recent studies have demonstrated that compounds related to the triazolo-pyridazine class exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated several derivatives for their inhibitory activity against c-Met kinase and their cytotoxic effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33
ForetinibA5490.019

The compound 12e , which shares structural similarities with 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl derivatives, exhibited remarkable cytotoxicity with IC50 values indicating potent activity against the tested cancer cell lines .

The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of key signaling pathways associated with tumor growth and survival. The inhibition of c-Met kinase has been identified as a critical target in many studies:

  • c-Met Kinase Inhibition : The compound demonstrated an IC50 value of approximately 0.090 μM against c-Met kinase, comparable to established inhibitors like Foretinib . This suggests that the compound may disrupt signaling pathways essential for cancer cell proliferation.

Induction of Apoptosis

Further investigations indicated that compounds like 12e could induce apoptosis in cancer cells. The results from acridine orange single staining tests showed that these compounds could lead to late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase .

Case Studies

A notable case study involved the synthesis and evaluation of multiple derivatives of triazolo-pyridazine compounds. The study highlighted the importance of structural modifications in enhancing biological activity:

  • Compound Design : Various substitutions on the pyridazine ring were explored to optimize activity.
  • In Vitro Testing : The synthesized compounds were subjected to MTT assays to determine their cytotoxic profiles.
  • Findings : Compounds with halogen substitutions showed varied effects on cytotoxicity, indicating structure-activity relationships that warrant further exploration .

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of 6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate?

Answer:
The synthesis typically involves multi-step routes starting with functionalized pyridazine precursors. Key steps include:

  • Suzuki-Miyaura coupling for introducing aryl groups (e.g., 4-methoxyphenyl) using palladium catalysts (e.g., PdCl₂(dppf)) under nitrogen atmosphere .
  • Cyclocondensation with hydrazine derivatives to form the triazolo-pyridazine core .
  • Sulfonation using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in THF) to install the sulfonate ester group .
    Reaction conditions (e.g., solvent, temperature, and catalyst loading) are critical for yield optimization.

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Fluorine-coupled ¹³C NMR is useful for derivatives with halogen substituents .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., sulfonate S=O stretching at ~1350–1200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Basic: What are the primary biological targets and therapeutic potentials of this compound?

Answer:

  • Senescence Modulation: Patent data indicate triazolo-pyridazine derivatives inhibit cellular senescence pathways, potentially treating age-related diseases .
  • Enzyme Inhibition: Related analogs show α-glucosidase/α-amylase inhibition (IC₅₀ < 1 µM), suggesting antidiabetic applications .
  • Anticancer Activity: Derivatives induce apoptosis in cancer cell lines (e.g., breast, colon) via kinase or bromodomain inhibition .

Advanced: How can molecular docking guide the optimization of this compound for bromodomain inhibition?

Answer:

  • Target Selection: Docking studies with BRD4(1) (PDB: 7X6T) identify key interactions (e.g., hydrogen bonds with Asn140, π-stacking with Trp81) .
  • Scaffold Modification: Substituents like 4-methoxyphenyl enhance binding affinity by occupying hydrophobic pockets. Methyl groups at position 6 improve solubility without compromising activity .
  • Validation: Co-crystallography confirms predicted binding modes, resolving discrepancies between docking scores and experimental IC₅₀ values .

Advanced: How can contradictory data in enzyme inhibition assays be resolved?

Answer:
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions: Differences in pH, temperature, or enzyme isoforms (e.g., α-glucosidase vs. α-amylase) .
  • Structural Analogues: Minor substituent changes (e.g., replacing methoxy with nitro groups) drastically alter activity. Comparative SAR studies across derivatives (e.g., 7a-d vs. 9a-i) clarify trends .
  • Orthogonal Assays: Validate results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics directly .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1 for skin corrosion) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols; monitor airborne concentrations with real-time sensors.
  • Spill Management: Collect solid residues using HEPA-filtered vacuums; avoid water spray to prevent dust dispersion .

Advanced: How does the sulfonate group influence pharmacokinetic properties?

Answer:

  • Solubility: The sulfonate ester enhances aqueous solubility (~2.5 mg/mL in PBS) compared to non-sulfonated analogs .
  • Metabolic Stability: Sulfonation reduces cytochrome P450-mediated oxidation, extending half-life in vitro (t₁/₂ > 6 hrs in liver microsomes) .
  • Bioavailability: Despite improved solubility, sulfonate esters may require prodrug strategies (e.g., esterase-sensitive groups) for cellular uptake .

Basic: What computational tools are used to predict off-target interactions?

Answer:

  • SwissTargetPrediction: Estimates binding to kinases, GPCRs, and epigenetic regulators based on structural similarity .
  • Molecular Dynamics (MD): Simulates ligand-protein stability over time (e.g., 100 ns trajectories for BRD7/9) to assess selectivity .
  • Phosphoproteomics: Identifies kinase off-targets by profiling phosphorylation changes in treated cells .

Advanced: What strategies mitigate toxicity while maintaining efficacy?

Answer:

  • Prodrug Design: Masking the sulfonate group with cleavable linkers (e.g., carbamate) reduces renal toxicity .
  • Selectivity Screening: Prioritize derivatives with >50-fold selectivity for target vs. off-target proteins (e.g., BRD4 over BRD7/9) .
  • Metabolite Profiling: LC-MS/MS identifies toxic metabolites (e.g., reactive quinones) for structural redesign .

Advanced: How can crystallography resolve ambiguities in binding modes?

Answer:

  • Co-crystallization: Soak compounds into bromodomains (e.g., BRD4(1)) and solve structures at ≤1.5 Å resolution to visualize hydrogen bonds and hydrophobic contacts .
  • Electron Density Maps: Differentiate between tautomeric forms (e.g., triazolo vs. pyridazine ring protonation states) .
  • Mutagenesis: Validate binding by mutating key residues (e.g., Asn140Ala in BRD4) and measuring affinity shifts .

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